METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Overview
Description
METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzoxazole ring, a benzothiazole ring, and a methyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . The reaction is carried out in ethanol at 50°C, leading to the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored in medicinal chemistry.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer cells, it may induce apoptosis by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEXYLPROPANAMIDE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of benzoxazole and benzothiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-24-16(23)10-6-7-12-14(8-10)27-17(19-12)21-15(22)9-26-18-20-11-4-2-3-5-13(11)25-18/h2-8H,9H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUAUWJXOKSJHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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